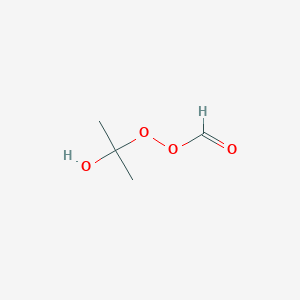
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester is a chemical compound known for its unique structure and reactivity It is an ester derivative of methaneperoxoic acid, featuring a hydroxy and methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester typically involves the esterification of methaneperoxoic acid with 1-hydroxy-1-methylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and methaneperoxoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include peroxides, alcohols, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methaneperoxoic acid, 1-hydroxy-1-methylethyl ester involves its interaction with molecular targets through its ester and hydroxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Methaneperoxoic acid, 1-hydroxy-1-methylethyl ester: Known for its unique reactivity and applications.
Methaneperoxoic acid, 1-hydroxy-1-ethyl ester: Similar structure but with an ethyl group instead of a methylethyl group.
Methaneperoxoic acid, 1-hydroxy-1-propyl ester: Features a propyl group, leading to different reactivity and applications.
Properties
CAS No. |
184532-92-1 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
2-hydroxypropan-2-yloxy formate |
InChI |
InChI=1S/C4H8O4/c1-4(2,6)8-7-3-5/h3,6H,1-2H3 |
InChI Key |
FPFNYVAFCOSXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


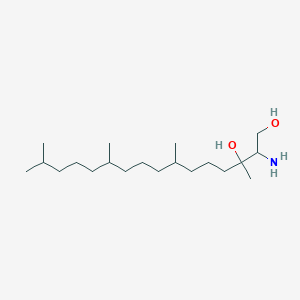
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)

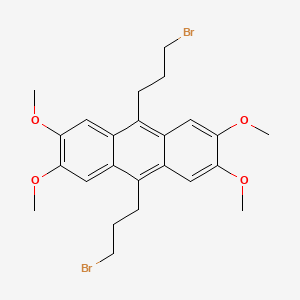
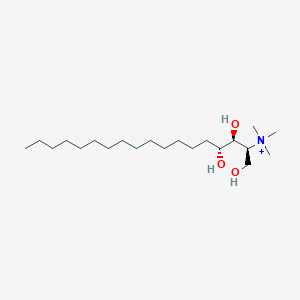
![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
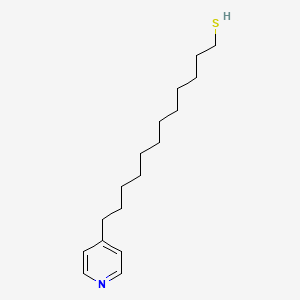
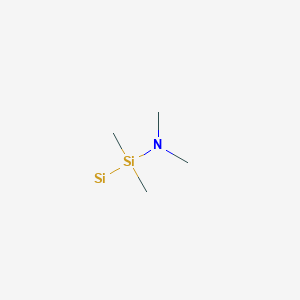
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
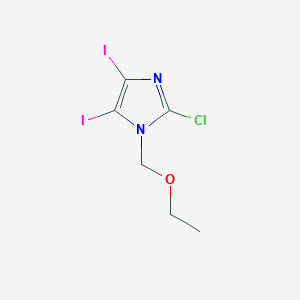
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
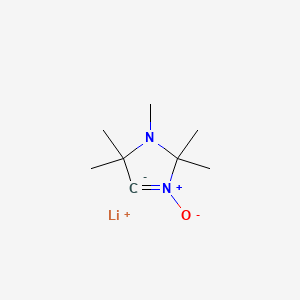

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
